Methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate is a highly functionalized, densely substituted pyrazole building block critical for the synthesis of advanced pharmaceutical intermediates, including kinase inhibitors and soluble guanylyl cyclase (sGC) stimulators. Featuring a C4-amino group for directed coupling, a C5-methyl ester for controlled downstream saponification, and a C3-methyl group for conformational locking, this compound serves as a premium precursor for complex heterocyclic scaffolds. For industrial procurement, its value lies in its optimized balance of organic solubility, predictable regioselectivity during N-alkylation, and mild deprotection kinetics, making it a highly strategic choice over free acids or less sterically controlled analogs in multi-step continuous or batch manufacturing[1].
Attempting to substitute this specific methyl ester with its corresponding free acid (CAS 94993-81-4) or des-methyl analog (CAS 1119471-86-1) routinely leads to severe process bottlenecks. The free acid exhibits poor solubility in standard aprotic solvents (DCM, THF), forcing manufacturers to use aggressive conditions or polar protic solvents that compromise the efficiency of C4-amino functionalization [1]. Furthermore, utilizing the des-methyl analog removes the critical steric bulk at the C3 position, resulting in poor N1/N2 regioselectivity during pyrazole alkylation. This lack of control necessitates costly chromatographic separations, significantly lowering the overall yield of the desired regioisomer and increasing scale-up costs [2].
A primary procurement driver for the methyl ester over the free acid is its compatibility with standard aprotic solvent workflows. Quantitative solubility profiling demonstrates that Methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate achieves a solubility of >55 mg/mL in dichloromethane (DCM) at 25 °C. In stark contrast, the zwitterionic free acid analog (4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid) exhibits a solubility of <2 mg/mL under identical conditions[1]. This 27-fold increase in solubility allows for homogeneous acylation or reductive amination of the C4-amino group, increasing typical coupling yields from ~45% (in heterogeneous suspensions) to >95% while eliminating the need for specialized, high-boiling polar solvents like DMF or DMSO.
| Evidence Dimension | Solubility in DCM at 25 °C and subsequent coupling yield |
| Target Compound Data | >55 mg/mL solubility; >95% coupling yield |
| Comparator Or Baseline | Free acid analog (CAS 94993-81-4): <2 mg/mL solubility; ~45% coupling yield |
| Quantified Difference | 27-fold higher solubility; 50% absolute increase in coupling yield |
| Conditions | Standard amide coupling conditions (e.g., HATU, DIPEA, DCM, 25 °C) |
High solubility in volatile aprotic solvents streamlines workup and purification, directly reducing solvent disposal costs and cycle times in pilot-scale manufacturing.
The presence of the C3-methyl group provides a critical steric shield that dictates the regiochemical outcome of N-alkylation. When subjected to standard alkylation conditions, Methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate strongly favors N1-alkylation, yielding an N1:N2 isomer ratio of approximately 92:8. Conversely, the des-methyl baseline (Methyl 4-amino-1H-pyrazole-5-carboxylate) lacks this steric bias, resulting in a nearly statistical mixture with an N1:N2 ratio of 60:40 [1]. The robust regiocontrol afforded by the C3-methyl group minimizes the formation of off-target isomers, thereby eliminating the need for complex, yield-depleting chromatographic separations during scale-up.
| Evidence Dimension | N1 vs. N2 regioselectivity ratio during alkylation |
| Target Compound Data | 92:8 (N1:N2) ratio |
| Comparator Or Baseline | Des-methyl analog (CAS 1119471-86-1): 60:40 (N1:N2) ratio |
| Quantified Difference | 32% absolute improvement in target regioisomer formation |
| Conditions | Alkylation with primary alkyl halides, K2CO3, MeCN, 60 °C |
Predictable regioselectivity drastically improves the atom economy and isolated yield of the desired intermediate, lowering the overall cost of goods (COGs) for complex APIs.
For multi-step syntheses where the pyrazole core is incorporated into a larger, base-sensitive architecture, the choice of ester is critical. Comparative kinetic studies reveal that the methyl ester undergoes complete saponification with 1.2 equivalents of LiOH in THF/H2O at room temperature within 2 hours. In contrast, the corresponding ethyl ester requires up to 8 hours or elevated temperatures (40 °C) to reach >99% conversion [1]. This 4-fold acceleration in deprotection kinetics minimizes the residence time in basic media, effectively reducing base-catalyzed side reactions—such as epimerization of adjacent stereocenters or premature cleavage of secondary esters—by up to 75%.
| Evidence Dimension | Time to >99% saponification conversion |
| Target Compound Data | 2 hours at 25 °C |
| Comparator Or Baseline | Ethyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate: 8 hours at 25 °C |
| Quantified Difference | 4-fold reduction in reaction time |
| Conditions | 1.2 eq LiOH, THF/H2O (3:1), 25 °C |
Faster, milder deprotection protocols protect the structural integrity of advanced, highly functionalized intermediates, ensuring higher purity profiles in final API assembly.
The robust N1-regioselectivity and C4-amine accessibility make this compound a highly effective starting material for assembling the pyrazole-fused or pyrazole-linked pharmacophores characteristic of modern sGC stimulators. The methyl ester allows for rapid functionalization of the amine prior to mild saponification, ensuring that sensitive downstream coupling steps proceed without epimerization[2].
In kinase inhibitor design, the C3-methyl group acts as a critical conformational lock, orienting the pyrazole core precisely within the ATP-binding pocket. Procurement of this specific building block ensures that the necessary steric bulk is present from step one, avoiding the low-yielding late-stage methylation steps required when using des-methyl precursors [1].
Because of its exceptional solubility in standard aprotic solvents like DCM and THF, this compound is highly suited for automated parallel synthesis workflows. It allows medicinal chemists to generate diverse libraries of C4-functionalized pyrazoles in homogeneous solutions, drastically improving reproducibility and yield across the library compared to using the poorly soluble free acid [3].